molecular formula C15H23NO2 B3863231 N-(3,4-dimethoxybenzyl)cyclohexanamine

N-(3,4-dimethoxybenzyl)cyclohexanamine

Cat. No.: B3863231
M. Wt: 249.35 g/mol
InChI Key: QFLBUZZARCEDNO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)cyclohexanamine is a cyclohexanamine derivative featuring a benzyl substituent with methoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₅H₂₃NO₂, with a molar mass of approximately 249.35 g/mol (estimated from analogs) . The 3,4-dimethoxy substitution pattern may influence electronic properties, solubility, and biological interactions compared to related compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLBUZZARCEDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328249
Record name N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13174-22-6
Record name N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3,4-Dimethoxybenzyl)cyclohexanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, drawing from diverse research sources.

Chemical Structure and Synthesis

This compound features a cyclohexanamine core substituted with a 3,4-dimethoxybenzyl group. The molecular formula is C15H21NO2C_{15}H_{21}NO_2, and its structure can be represented as follows:

Structure C6H11(C9H11O2)\text{Structure }\quad \text{C}_6\text{H}_{11}(\text{C}_9\text{H}_{11}\text{O}_2)

The synthesis typically involves the reductive amination of cyclohexanone with 3,4-dimethoxybenzylamine. This process includes several steps such as protection of functional groups and purification through chromatography to yield the desired product in high purity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities. A study published in 2020 assessed the compound's potential as an inhibitor of certain enzymes and receptors. The following table summarizes key biological activities identified:

Activity Mechanism IC50 Value (µM)
Tyrosinase InhibitionCompetitive inhibition leading to reduced melanin synthesis5.21 ± 0.86
Antioxidant ActivityScavenging reactive oxygen species (ROS)Not specified
Antimicrobial EffectsInhibition of bacterial growth in vitroNot specified

These findings suggest that the compound may have applications in cosmetic formulations aimed at skin lightening and antioxidant protection.

Case Studies

  • Tyrosinase Inhibition : A study demonstrated that this compound significantly inhibited tyrosinase activity in B16F10 melanoma cells. The compound reduced melanin production in a dose-dependent manner, indicating its potential use in treating hyperpigmentation disorders .
  • Antioxidant Activity : The compound was also evaluated for its antioxidant properties. It showed significant radical scavenging activity, which could contribute to its protective effects against oxidative stress-related diseases .

Mechanistic Insights

The mechanism of action for the biological activities of this compound is believed to involve interactions with specific enzymatic pathways:

  • Tyrosinase Inhibition : The compound binds to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin production.
  • Antioxidant Mechanism : It likely acts by reducing ROS levels through direct scavenging or by modulating antioxidant enzyme activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between N-(3,4-dimethoxybenzyl)cyclohexanamine and its analogs:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound 1094453-32-3 C₁₅H₂₃NO₂ ~249.35 3,4-dimethoxybenzyl Discontinued hydrobromide salt
N-(3,5-Dimethoxybenzyl)cyclohexanamine 356093-66-8 C₁₅H₂₃NO₂ 249.35 3,5-dimethoxybenzyl Predicted pKa 9.67; b.p. 373.8°C
N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine 934022-80-7 C₁₄H₁₇NO₂ 243.29 3,4-methylenedioxy (dioxolane) Increased lipophilicity
N-Benzylcyclohexanamine Not provided C₁₃H₁₉N 189.30 Unsubstituted benzyl No known hazards
N-[1-(3,4-Dimethoxyphenyl)propan-2-yl]cyclohexanamine N/A C₁₇H₂₇NO₂ 277.40 3,4-dimethoxy + propan-2-yl chain Bulky substituent alters geometry
Key Observations:
  • The methylenedioxy analog (dioxolane ring) merges the 3,4-oxygen atoms into a fused ring, increasing lipophilicity and possibly metabolic stability .
  • Physicochemical Properties : The 3,5-dimethoxy analog has a higher predicted boiling point (373.8°C) than the 3,4-isomer, likely due to differences in molecular symmetry and packing . The propan-2-yl derivative’s larger molar mass (277.40 g/mol) suggests reduced solubility in aqueous media .

Toxicological and Functional Comparisons

Primary Amine Functionality

The primary amine group in cyclohexanamine derivatives is critical for biological activity. For example, 4,4'-methylenebis(cyclohexylamine) (PACM) and its analogs demonstrate that structural similarity in amine-containing compounds correlates with comparable toxicological effects, such as respiratory sensitization . This suggests that this compound’s primary amine may drive interactions with biological targets, while the dimethoxy groups modulate specificity or potency.

Role of Methoxy Substituents
  • 3,4-Dimethoxy vs. 3,5-Dimethoxy: The vicinal methoxy groups in the 3,4-isomer create a steric and electronic environment distinct from the 3,5-isomer’s meta-substitution. This difference could influence interactions with enzymes like cytochrome P450 or monoamine oxidases, altering metabolic pathways .
  • Methylenedioxy (Dioxolane) : The fused dioxolane ring in the 934022-80-7 analog may enhance blood-brain barrier penetration due to increased lipophilicity, making it more relevant in neuropharmacological research compared to dimethoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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